Polyporic acid

概要

説明

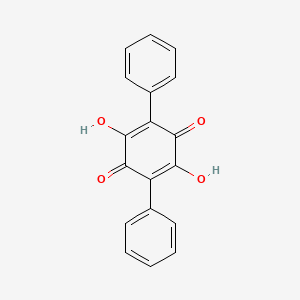

Polyporic acid is a para-terphenyl benzoquinone compound first identified by German chemist Stahlschmidt from a mycelial culture of the fungus species Hapalopilus nidulans in 1877 . This compound is present at 20–40% of the fresh weight of the fruit bodies of the fungus . This compound is known for its inhibitory effects on the enzyme dihydroorotate dehydrogenase .

準備方法

Polyporic acid is typically isolated from the fruit bodies of Hapalopilus nidulans. The isolation process involves culturing the fungus and extracting the compound using organic solvents.

化学反応の分析

Polyporic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various quinone derivatives.

Reduction: Reduction of this compound can yield hydroquinone derivatives.

Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are various quinone and hydroquinone derivatives .

科学的研究の応用

Pharmaceutical Research

Polyporic acid's primary application lies in pharmaceutical research, particularly in cancer therapy. Its ability to inhibit dihydroorotate dehydrogenase suggests potential as an anti-tumor agent. By disrupting RNA synthesis, this compound may hinder the proliferation of cancer cells. However, it is essential to note that this compound also exhibits significant toxicity, leading to health issues such as stomach ulcers and kidney damage when ingested .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal species. For instance, it functions as an antifungal agent by decreasing vegetative growth and inhibiting spore germination across multiple fungal genera . This characteristic makes it a candidate for developing new antibiotics or antifungal treatments.

Toxicological Studies

This compound has been extensively studied for its toxicological effects. Animal studies have demonstrated that ingestion can lead to severe health complications, including hepatorenal failure and metabolic acidosis . Understanding these toxic effects is crucial for assessing the safety of this compound in potential therapeutic applications.

Natural Product Research

This compound is a significant component in the study of natural products derived from fungi. Its high concentration in certain species (up to 40% of dry weight) makes it a focal point for research into fungal metabolites and their applications in medicine and agriculture .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, correlating with the compound's ability to disrupt RNA synthesis through dihydroorotate dehydrogenase inhibition. The study concluded that this compound holds promise as a lead compound for developing new anticancer agents .

Case Study 2: Toxicity Assessment

In a controlled study involving rats, researchers administered varying doses of this compound to assess its toxicological profile. The findings revealed significant adverse effects on renal function and gastrointestinal health, highlighting the importance of understanding dosage and exposure levels when considering therapeutic applications .

作用機序

Polyporic acid exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase . This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. By inhibiting this enzyme, this compound disrupts the synthesis of pyrimidines, leading to various biological effects .

類似化合物との比較

Polyporic acid is unique due to its specific inhibitory action on dihydroorotate dehydrogenase. Similar compounds include:

2,5-Dihydroxy-1,4-benzoquinone: Known for its antifungal properties.

Allantofuranone: A gamma-lactone antibiotic derived from fungi.

These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.

生物活性

Polyporic acid, a compound primarily derived from fungi such as Polyporus purpurascens and Hapalopilus rutilans, exhibits significant biological activity, particularly as an inhibitor of dihydroorotate dehydrogenase (DHODH). This inhibition has implications for both antitumor research and toxicological studies. The following sections detail the biological effects, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is classified as a terphenylquinone, with the molecular formula . Its structure includes multiple hydroxyl groups that contribute to its biological activity. The compound's ability to inhibit DHODH disrupts the de novo synthesis of pyrimidines, which are essential for RNA synthesis and cellular proliferation.

The primary mechanism through which this compound exerts its biological effects is via the inhibition of DHODH. This enzyme plays a critical role in the pyrimidine biosynthetic pathway, and its inhibition can lead to:

- Impaired RNA synthesis : Reduced availability of pyrimidines affects RNA production, crucial for cell growth and division.

- Antitumor potential : Due to its impact on rapidly dividing cells, this compound has been investigated as a potential antitumor agent. Studies have shown that it can induce apoptosis in cancer cell lines by disrupting their metabolic processes .

Antitumor Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies have indicated that this compound can significantly reduce the viability of Hep 3B cells, a liver cancer cell line . The compound's ability to inhibit DHODH is central to this cytotoxicity.

Toxicological Studies

In animal models, particularly rats, this compound administration has resulted in notable behavioral changes. Doses ranging from 100 to 800 mg/kg have been associated with:

- Reduced locomotor activity : A clear indicator of neurotoxic effects.

- Depressed visual placing response : Suggesting impairment in sensory-motor coordination .

These findings highlight the compound's potential toxicity at higher concentrations and underscore the need for careful dosage considerations in therapeutic applications.

Study on Antitumor Effects

A study conducted by Miersch (1986) evaluated the antitumor properties of this compound in various cancer models. The results indicated significant tumor growth inhibition in treated groups compared to controls, providing preliminary evidence for its use as an antitumor agent .

Toxicity Assessment

In a comprehensive toxicity assessment involving rats, researchers observed that doses exceeding 400 mg/kg led to severe neurological impairments. Behavioral tests indicated that high doses resulted in significant lethargy and decreased responsiveness, raising concerns about safety and therapeutic windows .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other compounds with similar properties:

| Compound | Mechanism of Action | Antitumor Activity | Toxicity Level |

|---|---|---|---|

| This compound | DHODH inhibitor | Significant | Moderate to High |

| Atromentin | DHODH inhibitor | Moderate | Low |

| Terphenylquinones | Various (including DHODH) | Variable | Moderate |

特性

IUPAC Name |

2,5-dihydroxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O4/c19-15-13(11-7-3-1-4-8-11)16(20)18(22)14(17(15)21)12-9-5-2-6-10-12/h1-10,19,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKFHDXTSAYOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203281 | |

| Record name | Polyporic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-59-4 | |

| Record name | 2,5-Dihydroxy-3,6-diphenyl-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyporic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyporic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyporic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Polyporic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM7U3VEH5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。